2,4-dichloro-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol
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Overview
Description
2,4-dichloro-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol, commonly known as clozapine, is an atypical antipsychotic drug used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine is unique among antipsychotic drugs as it has a lower risk of causing extrapyramidal symptoms and tardive dyskinesia, which are common side effects of other antipsychotic drugs.
Mechanism of Action
Clozapine acts on multiple neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has a high affinity for dopamine D4 receptors and serotonin 5-HT2A receptors. Clozapine also has a weaker affinity for dopamine D2 receptors, which is thought to contribute to its lower risk of causing extrapyramidal symptoms.
Biochemical and Physiological Effects:
Clozapine has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which is thought to contribute to its efficacy in treating schizophrenia. It also has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Advantages and Limitations for Lab Experiments
Clozapine has several advantages for lab experiments, including its well-established efficacy in treating schizophrenia and its unique mechanism of action. However, it also has several limitations, including its potential to cause agranulocytosis, a serious blood disorder, and its narrow therapeutic index, which requires careful monitoring of blood levels.
Future Directions
For research include the development of new antipsychotic drugs, the use of clozapine in combination with other drugs, and further research on its long-term effects.
Synthesis Methods
The synthesis of clozapine involves the reaction of 2,4-dichloro-6-nitrophenol with 1-(3-chlorophenyl)piperazine in the presence of sodium hydride and dimethylformamide (DMF). The resulting intermediate is then reduced with lithium aluminum hydride to yield clozapine. The yield of the synthesis ranges from 50-70%.
Scientific Research Applications
Clozapine has been extensively studied for its efficacy in treating schizophrenia. It has been shown to be effective in reducing positive symptoms such as hallucinations and delusions, as well as negative symptoms such as apathy and social withdrawal. Clozapine has also been studied for its potential use in treating other psychiatric disorders such as bipolar disorder and treatment-resistant depression.
properties
IUPAC Name |
2,4-dichloro-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O/c18-13-2-1-3-15(9-13)22-6-4-21(5-7-22)11-12-8-14(19)10-16(20)17(12)23/h1-3,8-10,23H,4-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXCULSBMPWTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC(=C2)Cl)Cl)O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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